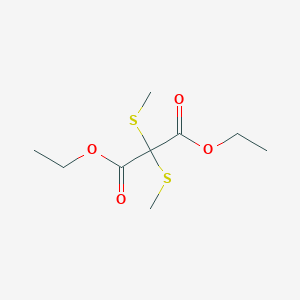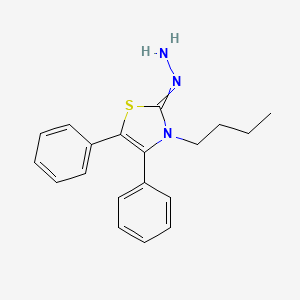![molecular formula C15H23BSn B14466589 Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane CAS No. 66088-89-9](/img/structure/B14466589.png)
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly interesting due to its unique structure, which includes a boron-containing ring and a tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane typically involves the reaction of trimethyltin chloride with a boron-containing precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and boron-containing byproducts.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides and boron-containing byproducts, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane has several scientific research applications, including:
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane involves its interaction with molecular targets, such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, potentially disrupting their normal functions. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane include other organotin compounds, such as:
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
This compound is unique due to its boron-containing ring structure, which distinguishes it from other organotin compounds. This unique structure may contribute to its specific chemical reactivity and potential biological activities.
Propiedades
Número CAS |
66088-89-9 |
|---|---|
Fórmula molecular |
C15H23BSn |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
trimethyl-[(1-phenylborinan-2-ylidene)methyl]stannane |
InChI |
InChI=1S/C12H14B.3CH3.Sn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;;;/h1-4,8-9H,5-7,10H2;3*1H3; |
Clave InChI |
QNZBMUHCZVTKLI-UHFFFAOYSA-N |
SMILES canónico |
B1(CCCCC1=C[Sn](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



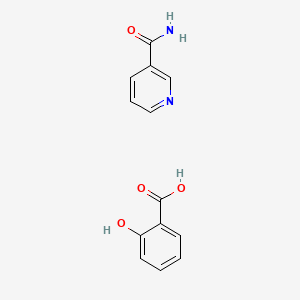


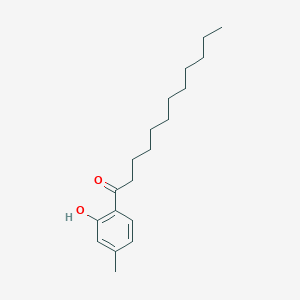
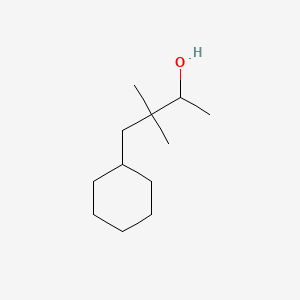
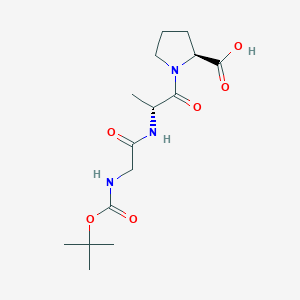

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)


